molecular formula C12H22N4O2 B11745573 tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11745573
M. Wt: 254.33 g/mol
InChI Key: NHXPVARDIUIGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the following steps :

    Amination: Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes amination.

    Reduction: The intermediate product is then reduced.

    Esterification: The reduced product undergoes esterification.

    Protection: The amino group is protected using trityl protection.

    Condensation: Finally, the protected intermediate is condensed to form the target compound.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The overall yield of this synthetic route is approximately 59.5% .

Chemical Reactions Analysis

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxamides, while substitution reactions can produce various carbamate derivatives .

Biological Activity

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a tert-butyl group and a carbamate functional group, contributes to its potential therapeutic applications, particularly in oncology and immunology.

  • Molecular Formula : C₁₂H₂₂N₄O₂
  • Molecular Weight : 254.33 g/mol
  • Density : Approximately 1.16 g/cm³ (predicted)
  • Boiling Point : Approximately 346 °C (predicted)
  • Acid Dissociation Constant (pKa) : 12.92 (predicted)

The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer pathways. Notably, it targets the epidermal growth factor receptor (EGFR), which is crucial in the development and progression of various cancers. The compound has shown efficacy against mutations in EGFR that confer resistance to traditional therapies, making it a candidate for further development in cancer treatment.

Additionally, this compound exhibits anti-inflammatory properties. It may interact with toll-like receptors, suggesting potential applications in managing immune disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructureBiological Activity
This compoundStructureEGFR inhibitor, anti-inflammatory
Tert-butyl N-(4-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructure not providedAnti-inflammatory
Tert-butyl N-(1H-pyrazol-4-yl)carbamateStructure not providedKinase inhibitor
Tert-butyl (3-amino-1-cyclopentyl)-carbamateStructure not providedPotential anti-cancer

The structural uniqueness of this compound enhances its selectivity for certain kinases while minimizing off-target effects compared to similar compounds. This dual role as both an anticancer agent and an immune modulator distinguishes it within the pyrazole family.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in various cancer models. For instance:

  • Anticancer Activity : In vitro studies demonstrated that compounds containing the 1H-pyrazole scaffold effectively inhibited the growth of cancer cell lines, including lung, breast, and colorectal cancers. Specific focus on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells showed promising antiproliferative effects .
  • Inflammation Modulation : The compound's interaction with inflammatory pathways suggests a role in reducing cytokine production. In assays measuring IL-17 and TNFα production, related pyrazole compounds exhibited IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, indicating strong anti-inflammatory potential .
  • Kinase Inhibition : A study reported that modifications to the pyrazole structure could lead to enhanced potency against specific kinases involved in inflammatory processes, with some derivatives achieving IC50 values as low as 53 nM on p38 MAPK .

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-(2-methylpropyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C12H22N4O2/c1-8(2)7-16-10(9(13)6-14-16)15-11(17)18-12(3,4)5/h6,8H,7,13H2,1-5H3,(H,15,17)

InChI Key

NHXPVARDIUIGGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.